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Compound of Interest

Compound Name:
4-(Piperidin-1-ylmethyl)thiazol-2-

amine

Cat. No.: B101678 Get Quote

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming

the core of a wide array of biologically active compounds. Its inherent drug-like properties and

synthetic accessibility have made it a cornerstone in the development of novel therapeutics

targeting a diverse range of diseases. This technical guide provides a comprehensive overview

of the structure-activity relationships (SAR) of 2-aminothiazole analogs, with a focus on their

anticancer, antimicrobial, and kinase inhibitory activities. This document is intended for

researchers, scientists, and drug development professionals engaged in the exploration of this

versatile chemical scaffold.

Data Presentation: Quantitative Structure-Activity
Relationship Data
The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and

position of substituents on the thiazole ring. The following tables summarize the in vitro

anticancer, antibacterial, and antifungal activities of selected 2-aminothiazole analogs,

providing a basis for comparative analysis and future drug design.

Anticancer Activity of 2-Aminothiazole Derivatives
The anticancer potential of 2-aminothiazole analogs has been extensively investigated against

various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard
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measure of a compound's potency in inhibiting cancer cell growth.

Compoun
d ID

R1 R2 R3
Cancer
Cell Line

IC₅₀ (µM)
Referenc
e

Dasatinib H

N-(2-

chloro-6-

methylphe

nyl)carbox

amide

6-(4-(2-

hydroxyeth

yl)piperazin

-1-yl)-2-

methylpyri

midin-4-yl

Various

Leukemia

Lines

<0.001-

0.005
[1][2]

1a H Phenyl H
MCF-7

(Breast)
>100 [3]

1c H

4-

Chlorophe

nyl

H
MCF-7

(Breast)
15-30 [3]

2d H

3-

Chlorobenz

oyl

4-pyridyl
HT29

(Colon)
2.01 [3]

4e H

Cyclohexyl

methylamid

e

5-benzyl
DU-145

(Prostate)
0.015 [4]

4f H
Cyclohexyl

ethylamide
5-benzyl

DU-145

(Prostate)
0.015 [4]

A H

4-methyl-

N-

methylbenz

amide

5-bromo Various - [2]

B 4-methyl

4-

morpholino

phenylamin

o

5-

(pyrimidin-

4-yl)

Various - [2]
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SAR Summary for Anticancer Activity:

Substitution at the 2-amino group: Acylation of the 2-amino group with substituted benzoyl

moieties, such as a 3-chlorobenzoyl group, can significantly enhance anticancer potency.

Aromatic substitutions generally appear to confer greater activity than aliphatic ones.

Substitution on the thiazole ring: The introduction of specific aryl groups at the 4-position of

the thiazole ring can confer significant cytotoxic activity. Conformational rigidity, such as that

imposed by a constrained cyclic structure, can also be beneficial.

Substitution on aryl moieties: Halogen substitutions, particularly chloro and fluoro groups, on

phenyl rings attached to the 2-aminothiazole core often lead to increased cytotoxic activity.

Antimicrobial Activity of 2-Aminothiazole Derivatives
2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial

agents. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an

antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity:
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Compound
ID

R1 R2
Target
Organism

MIC (µg/mL) Reference

121d Piperazinyl -

Staphylococc

us aureus

(MRSA)

4 [5]

121d Piperazinyl -
Escherichia

coli
8 [5]

124
Thiazolyl-

thiourea
-

Staphylococc

us aureus
4 - 16 [5]

124
Thiazolyl-

thiourea
-

Staphylococc

us

epidermidis

4 - 16 [5]

55

N-(3-

Chlorobenzoy

l)

4-(2-pyridinyl)

Mycobacteriu

m

tuberculosis

0.008 [6]

13 - 4-chloro

Mycobacteriu

m

tuberculosis

(LepB-UE)

7.9 [7]

Antifungal Activity:
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Compound
ID

R1 R2
Target
Organism

MIC₅₀ (µM) Reference

4e
Cyclohexylm

ethylamide
5-benzyl

Histoplasma

capsulatum
0.7 [4]

4f
Cyclohexylet

hylamide
5-benzyl

Histoplasma

capsulatum
0.7 [4]

9b
Isopropylami

de

5-(naphth-1-

ylmethyl)

Histoplasma

capsulatum
1.5 [4]

10a
Isopropylami

de

5-(naphth-2-

ylmethyl)

Histoplasma

capsulatum
4.5 [4]

4a8 Benzamide 4,5-diaryl
Candida

albicans
- [8]

5a8
Demethylated

4a8
4,5-diaryl

Candida

albicans

comparable

to fluconazole
[8]

SAR Summary for Antimicrobial Activity:

Substituents on the 2-amino group: The incorporation of piperazinyl and thiazolyl-thiourea

moieties at the 2-position has been shown to be effective against both Gram-positive and

Gram-negative bacteria.

Substituents on the thiazole ring: The presence of a pyridinyl group at the 4-position,

combined with a substituted benzoyl group at the 2-amino position, leads to potent anti-

mycobacterial activity. For antifungal activity, bulky lipophilic groups at the 5-position, such as

benzyl and naphthylmethyl, coupled with specific amide functionalities at the 2-position, are

favorable.

Isosteric Replacement: Isosteric replacement of the thiazole sulfur with oxygen to form a 2-

aminooxazole can modulate physicochemical properties and, in some cases, improve

antimicrobial activity.[9]

Experimental Protocols
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Detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole analogs

are crucial for the reproducibility and advancement of research in this field.

Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of

the 2-aminothiazole scaffold.

Reaction: An α-haloketone is reacted with a thioamide (e.g., thiourea) to yield a 2-

aminothiazole derivative.

Materials:

α-Haloketone (e.g., 2-bromoacetophenone)

Thiourea

Ethanol (solvent)

Sodium carbonate solution (for neutralization)

Procedure:

In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.

The mixture is stirred and heated to reflux for a specified period (typically 1-4 hours), while

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The cooled mixture is then poured into a solution of sodium carbonate to neutralize the

hydrohalic acid formed during the reaction and to precipitate the product.

The precipitated solid is collected by filtration, washed with water, and dried.

The crude product can be further purified by recrystallization from a suitable solvent (e.g.,

ethanol).
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Biological Evaluation: In Vitro Anticancer Activity (MTT
Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability and

proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan

crystals. The amount of formazan produced is proportional to the number of viable cells and

can be quantified spectrophotometrically.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

2-Aminothiazole test compounds

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow

them to attach overnight in a humidified incubator (37°C, 5% CO₂).

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole test

compounds and a positive control (a known anticancer drug). Include a vehicle control (e.g.,

DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4

hours. During this time, viable cells will metabolize MTT into formazan crystals.
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Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a

dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Biological Evaluation: In Vitro Kinase Inhibition Assay
(Non-Radioactive)
Many 2-aminothiazole analogs function as kinase inhibitors. Non-radioactive kinase assays are

widely used for screening and characterizing these inhibitors.

Principle: This protocol describes a generic luminescence-based kinase assay that measures

the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then

used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional

to the kinase activity.

Materials:

Purified kinase of interest (e.g., Src, Abl, Aurora kinase)

Kinase-specific substrate (peptide or protein)

2-Aminothiazole test compounds

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

ATP

ADP-Glo™ Kinase Assay kit (or similar)

White, opaque 96-well or 384-well plates

Luminometer
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Procedure:

Compound Preparation: Prepare serial dilutions of the 2-aminothiazole test compounds in

the kinase assay buffer.

Kinase Reaction Setup: In the wells of the assay plate, add the test compound or vehicle

control, the kinase, and the substrate.

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time

to allow the kinase reaction to proceed.

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by

following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding

an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase

Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Luminescence Reading: Measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent

inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-

response curve.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways,

experimental workflows, and logical relationships relevant to the study of 2-aminothiazole

analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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